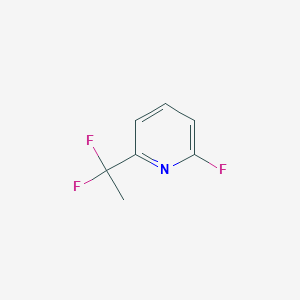

2-(1,1-Difluoroethyl)-6-fluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Controlled Synthesis of Heterocycles

The use of fluorinated pyridines, like 2-(1,1-Difluoroethyl)-6-fluoropyridine, enables controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This process is metal- and irradiation-free and allows for the mild and controllable addition of adducts to various heterocyclic systems. This methodology is particularly useful for late-stage modifications of pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).

Synthesis of Antibacterial Agents

In the synthesis of antibacterial agents, fluorinated pyridines have been employed to create compounds with potent in vitro antibacterial activity. The structural modifications, like fluorination at specific positions, significantly influence the antibacterial potency of these compounds (Matsumoto et al., 1984).

Development of Radiotracers

Fluorinated pyridines are critical in the development of radiotracers for medical imaging, particularly in Positron Emission Tomography (PET). They facilitate the introduction of fluorine-18 in stable positions within the molecule, enhancing the potential of the radiotracer in vivo (Carroll et al., 2007).

Deprotonation of Fluoro Aromatics

The deprotonation of fluoro aromatics, like 3-fluoropyridine, using lithium magnesates is another application. This process enables reactions with electrophiles or in palladium-catalyzed cross-coupling reactions, facilitating the creation of complex molecular structures (Awad et al., 2004).

Fluorination for Nerve Agent Poisoning Treatment

Fluorinated pyridine derivatives, including those with CF3-substituted pyridines, have potential applications in the treatment of organophosphorus nerve agent poisoning. These compounds undergo quaternization reactions that are relevant to developing therapeutic agents (Timperley et al., 2005).

Zukünftige Richtungen

2-(1,1-Difluoroethyl)-6-fluoropyridine, also known as MK-7602, is a fluorinated pyrazine that exhibits potential pharmacological activity. It has garnered interest in the scientific community owing to its ability to inhibit dipeptidyl peptidase-4 (DPP-4) and, therefore, its potential utility as an antidiabetic agent . Future research may focus on further exploring its potential applications in the treatment of diabetes and other conditions.

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPZJOPSKOOAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)

![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloroacetamide](/img/structure/B2909209.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2909218.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)